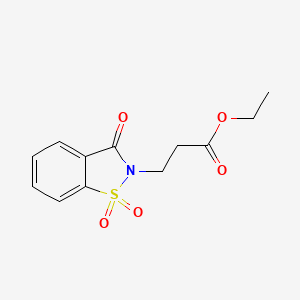

![molecular formula C21H25NO2 B5515107 4-苄基-1-[(2-甲氧苯基)乙酰基]哌啶](/img/structure/B5515107.png)

4-苄基-1-[(2-甲氧苯基)乙酰基]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine" belongs to a class of piperidine derivatives, compounds known for their varied pharmacological activities and chemical properties.

Synthesis Analysis

- Piperidine derivatives have been synthesized using various methods, often focusing on enhancing specific properties such as anti-acetylcholinesterase activity. For instance, Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, emphasizing the influence of substituents on activity (Sugimoto et al., 1990).

Molecular Structure Analysis

- The molecular and crystal structures of related piperidine derivatives have been a subject of study, with researchers like Kuleshova and Khrustalev (2000) examining hydrogen bonds' role in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

- The chemical reactions of piperidine derivatives are diverse. For example, Okitsu et al. (2001) explored nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, developing new methods for the preparation of these derivatives (Okitsu, Suzuki, & Kobayashi, 2001).

Physical Properties Analysis

- The physical properties of piperidine derivatives vary depending on their molecular structure and substituents. Studies like those by Ramakrishna et al. (2016) have shown that structural features like A1,3 strain influence the stereochemical outcome in the synthesis of certain piperidine derivatives (Ramakrishna et al., 2016).

Chemical Properties Analysis

- Piperidine derivatives exhibit a range of chemical properties, including their role as inhibitors or modulators in various biochemical pathways. Studies such as those by Sugimoto et al. (1995) have investigated the structure-activity relationships of these compounds, particularly their anti-AChE inhibitory properties (Sugimoto et al., 1995).

科学研究应用

抗乙酰胆碱酯酶活性

哌啶衍生物,特别是苯甲酰胺和哌啶部分有修饰的哌啶衍生物,因其抗乙酰胆碱酯酶 (抗 AChE) 活性而受到研究。引入大体积部分和烷基或苯基基团后观察到活性的增强,这表明哌啶环中氮原子的碱性品质对于提高活性很重要。哌啶衍生物化合物 21 表现出有效的抗 AChE 活性,表明其作为抗痴呆剂开发的潜力 (Sugimoto 等人,1990)。

血清素 4 受体激动剂

合成了一系列在哌啶环 1 位具有极性取代基团的 4-氨基-5-氯-2-甲氧基-N-(哌啶-4-基甲基)苯甲酰胺,并评估了它们对胃肠道运动的影响。包括 Y-36912 在内的这些化合物表现出选择性的 5-HT4 受体激动剂活性,具有作为新型促动力剂的潜力,且副作用较小 (Sonda 等人,2004)。

非对映选择性亲核取代反应

对 2-甲氧基和 2-酰氧基哌啶的研究探索了亲核取代反应,以有效合成哌啶衍生物。这项研究重点介绍了制备起始哌啶衍生物的新方法,并研究了它们在金属三氟甲磺酸盐催化下与甲硅烷基烯醇酯的反应,从而提高了哌啶基化合物的合成多功能性 (Okitsu 等人,2001)。

抗氧化和抗菌潜力

合成了一系列新型 2,6-双(4-甲氧苯基)-1-甲基哌啶-4-酮肟酸酯,并评估了它们的体外抗氧化和抗菌活性。该系列中的化合物显示出有希望的疗效,某些类似物表现出显着的抗氧化活性,而另一些则表现出强大的抗菌和抗真菌活性,突出了这些哌啶衍生物的潜在生物医学应用 (Harini 等人,2014)。

血清素转运蛋白的变构调节

一项对 GBR 系列中取代的苄基哌啶的研究合成了对多巴胺、血清素和去甲肾上腺素转运蛋白具有不同亲和力和选择性的化合物。一种值得注意的化合物被确定为血清素转运蛋白的变构调节剂,为化合物作为可卡因成瘾的药物治疗剂提供结构要求的见解 (Boos 等人,2006)。

属性

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-24-20-10-6-5-9-19(20)16-21(23)22-13-11-18(12-14-22)15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZPLRFEMDRXFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzylpiperidin-1-yl)-2-(2-methoxyphenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)

![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)

![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)